molecular formula C18H31ClN2Na2O4 B14563234 Disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium chloride CAS No. 61702-59-8

Disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium chloride

Cat. No.: B14563234
CAS No.: 61702-59-8
M. Wt: 420.9 g/mol
InChI Key: AXGUOLFZRQMIQS-UHFFFAOYSA-L
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Description

Disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium chloride is a synthetic organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium chloride involves multiple steps. The starting materials typically include undecylamine and glyoxylic acid. The reaction proceeds through a series of steps, including imidazole ring formation, carboxymethylation, and subsequent chlorination to introduce the chloride ion. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving high yields and cost-effective production. The final product is purified through crystallization or chromatography techniques to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

Disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the imidazolium ring to its corresponding imidazoline derivative.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include carboxylic acids, imidazoline derivatives, and substituted imidazolium salts

Scientific Research Applications

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound has shown potential as an antimicrobial agent and is being investigated for its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating certain diseases.

    Industry: It is used in the formulation of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium chloride include:

  • Disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-decyl-1H-imidazolium chloride
  • Disodium 1,1-bis(carboxymethyl)-4,5-dihydro-2-dodecyl-1H-imidazolium chloride

Uniqueness

What sets this compound apart from its similar compounds is its specific undecyl chain length, which imparts unique hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring specific solubility and interaction characteristics.

Properties

CAS No.

61702-59-8

Molecular Formula

C18H31ClN2Na2O4

Molecular Weight

420.9 g/mol

IUPAC Name

disodium;2-[1-(carboxylatomethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;chloride

InChI

InChI=1S/C18H32N2O4.ClH.2Na/c1-2-3-4-5-6-7-8-9-10-11-16-19-12-13-20(16,14-17(21)22)15-18(23)24;;;/h2-15H2,1H3,(H-,21,22,23,24);1H;;/q;;2*+1/p-2

InChI Key

AXGUOLFZRQMIQS-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCC1=NCC[N+]1(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Cl-]

Origin of Product

United States

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